N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)-N-(4-methylbenzyl)acetamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)-N-(4-methylbenzyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by its unique structure, which includes a dioxidotetrahydrothiophene ring, a methoxyphenoxy group, and a methylbenzyl group. These structural features contribute to its distinct chemical and physical properties, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)-N-(4-methylbenzyl)acetamide typically involves multiple steps, including the preparation of intermediate compounds. The key steps may include:
Formation of the dioxidotetrahydrothiophene ring: This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids.
Attachment of the methoxyphenoxy group: This step involves the reaction of a suitable phenol derivative with a methoxy group, often using a nucleophilic substitution reaction.
Formation of the acetamide linkage: This can be accomplished by reacting the intermediate compounds with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Introduction of the methylbenzyl group: This step may involve a Friedel-Crafts alkylation reaction using a methylbenzyl halide and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)-N-(4-methylbenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The methoxy and phenoxy groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce thiol or sulfide derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Potential use in studying biological pathways and interactions due to its unique structural features.
Medicine: Exploration of its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of new materials, catalysts, or other industrial applications.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)-N-(4-methylbenzyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to or modify.
Pathways Involved: Biological pathways that are affected by the compound’s interaction with its targets, leading to specific physiological or biochemical effects.
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)-N-(4-methylphenyl)acetamide: A similar compound with a phenyl group instead of a benzyl group.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)-N-(4-methylbenzyl)propionamide: A compound with a propionamide group instead of an acetamide group.
Properties
Molecular Formula |
C21H25NO5S |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-(2-methoxyphenoxy)-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C21H25NO5S/c1-16-7-9-17(10-8-16)13-22(18-11-12-28(24,25)15-18)21(23)14-27-20-6-4-3-5-19(20)26-2/h3-10,18H,11-15H2,1-2H3 |
InChI Key |
GMGZJYFXFQPDMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=CC=CC=C3OC |
Origin of Product |
United States |
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